molecular formula C20H34N2O4S B6060400 1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol

1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol

Cat. No.: B6060400
M. Wt: 398.6 g/mol
InChI Key: HTBLJDXBRCIMOF-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methoxy-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine (Et3N) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the sulfur atom.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[2-hydroxy-3-[4-methoxy-2-[(3-methylsulfanylpropylamino)methyl]phenoxy]propyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O4S/c1-25-19-4-5-20(16(12-19)13-21-8-3-11-27-2)26-15-18(24)14-22-9-6-17(23)7-10-22/h4-5,12,17-18,21,23-24H,3,6-11,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBLJDXBRCIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(CN2CCC(CC2)O)O)CNCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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